2,8-Dimethylphenoxathiin
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Overview
Description
2,8-Dimethylphenoxathiin is an organic compound with the molecular formula C14H12OS. It is a derivative of phenoxathiin, characterized by the presence of two methyl groups at the 2 and 8 positions on the phenoxathiin ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylphenoxathiin typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the nuclear chlorination of ortho-xylene using a chlorinating agent in the presence of a Friedel-Crafts catalyst and a chloro-substituted this compound as a co-catalyst . The reaction conditions often involve controlled temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-purity reagents, advanced catalytic systems, and efficient purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions: 2,8-Dimethylphenoxathiin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding sulfides .
Scientific Research Applications
2,8-Dimethylphenoxathiin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,8-Dimethylphenoxathiin involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Phenoxathiin: The parent compound of 2,8-Dimethylphenoxathiin, lacking the methyl groups at the 2 and 8 positions.
This compound-10-oxide: An oxidized derivative of this compound with an additional oxygen atom at the 10 position.
Uniqueness: this compound is unique due to the presence of the methyl groups at the 2 and 8 positions, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability, solubility, and interaction with specific molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
21797-73-9 |
---|---|
Molecular Formula |
C14H12OS |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
2,8-dimethylphenoxathiine |
InChI |
InChI=1S/C14H12OS/c1-9-3-5-11-13(7-9)16-14-8-10(2)4-6-12(14)15-11/h3-8H,1-2H3 |
InChI Key |
FNLBYUMDLZWDPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(S2)C=C(C=C3)C |
Origin of Product |
United States |
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